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Compound of Interest

GSK1521498 free base
(hydrochloride)

cat. No.: B3026538

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1521498 is a potent and selective antagonist of the p-opioid receptor (MOR), which has
been investigated for its potential therapeutic applications in disorders related to compulsive
consumption, such as binge eating, alcohol dependence, and substance abuse.[1] This
technical guide provides a comprehensive overview of the core chemical properties of the
GSK1521498 free base, detailed experimental protocols for its characterization, and a
visualization of its mechanism of action.

Core Chemical Properties

The fundamental chemical and physical properties of GSK1521498 free base are summarized
in the tables below. These data are essential for its handling, formulation, and interpretation in
experimental settings.
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Identifier Value
N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-[1,1'-

IUPAC Name biphenyl]-4-yllmethyl}-2,3-dihydro-1H-inden-2-
amine

CAS Number 1007573-18-3
C1C(CC2=CC=CC=C21)NCC3=C(C=C(C=C3F)

SMILES

C4=CC(=CC=C4)C5=NC=NN5)F[1]

Physicochemical Property Value Notes
Molecular Formula C24H20F2N4 [1]
Molecular Weight 402.44 g/mol [1]
Appearance Solid powder [1]

Melting Point 606.9 + 65.0 °C (Predicted) [1]
Density 1.35 + 0.1 g/cm? (Predicted) at 20 °C[1]
Solubility 10 mM in DMSO [1]

Aqueous solubility data for the
free base is not readily
available. A protocol for
preparing a 1.67 mg/mL
solution in a mixture of DMSO
and corn oil has been
described.[2]

Mechanism of Action and Signaling Pathway

GSK1521498 acts as a selective antagonist at the p-opioid receptor (MOR), a G protein-
coupled receptor (GPCR). In its native state, the MOR is coupled to inhibitory G proteins (Gi/0).
Agonist binding to the MOR triggers a conformational change, leading to the exchange of GDP
for GTP on the Ga subunit, and the subsequent dissociation of the Ga and Gy subunits.
These subunits then modulate downstream effector proteins. The primary signaling pathway
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involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of
cyclic AMP (CAMP).

As an antagonist, GSK1521498 binds to the MOR but does not induce the conformational
change required for G protein activation. Instead, it competitively blocks the binding of
endogenous and exogenous MOR agonists, thereby inhibiting their effects. This blockade
prevents the downstream signaling cascade, leading to a disinhibition of adenylyl cyclase and a
relative increase in CAMP levels compared to the agonist-stimulated state.
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Coupling

Prepare Reagents:

Setup 96-well plate:
- Binding buffer Initate Reaction: Incubate
SEn - _S;’:d'lgl“a“;:’e‘: f" 2"?12105‘3‘1‘::5 - Radiolabeled ligand Qdd cell membranes (25°C, 60-120 min) Ea
< - GSK1521498 or Naloxone

Filter and Wash

separate bound from free ligand

Quantify Radioactivity
(Scintillation Counting)

GSK1521498

Binds and Blocks

Data Analysis:
- Calculate specific binding
- Determine IC50 and Ki
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Prepare Assay Plate: i — Data Analysis:
Start - Assay buffer, GDP, MOR agonist (3"6?(:'”51‘;“2"; Tg:}fggﬁ:"g (3‘3‘[‘3“28‘;") Filter and Wash Quantity Radioactivity Determine IC50 for inhibition of End
- Varying concentrations of GSK1521498 g v . ‘agonist-stimulated binding

Suzuki Coupling

G—Bromophenylboronic acid derivativa E—Bromo-Z,6-dif|uoro-4-methylbenzena

Pd catalyst, base

3',5"-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carbonitrile

Triazole Formation

G‘,5'-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carbonitrila

ydrazine, Formamide

6(3',5'-Dif|uoro-4‘-methyl-[1,1'-biphenyl]-3-yl)—1H-1,2,4—tria209

Benzylic Bromination

G—(s‘,5'-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)-1H-1,2,4—tria209

NBS, AIBN

6(4'-(8romomethyl)-S‘,5'-dif|u0ro-[1,1‘-biphenyl]-3-yl)-1H-1,2,4-tria209

Final Coupling

G(4'-(Bromomethyl)-3‘,5'-difluoro-[l,l'-biphenyl]-S-yI)-lH-l,2,4-tria209 G-Aminoindaa

Base (e.g., K2CO3)

GSK1521498 Free Base

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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